dctB protein - 147953-37-5

dctB protein

Catalog Number: EVT-1519915
CAS Number: 147953-37-5
Molecular Formula: C88H139N25O26
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

DctB protein is predominantly found in various bacterial species, including Escherichia coli and Klebsiella pneumoniae. It is classified under the two-component regulatory systems, which are vital for bacterial adaptation to changing environments. These systems allow bacteria to sense external stimuli and respond appropriately by altering gene expression patterns.

Synthesis Analysis

Methods and Technical Details

The synthesis of DctB protein can be analyzed using several methodologies:

  1. Ribosome Profiling: This technique allows for the measurement of translation initiation and elongation rates by providing data on ribosome occupancy along mRNA transcripts. Ribosome profiling has been instrumental in understanding the dynamics of DctB synthesis under various growth conditions .
  2. Mass Spectrometry: Advanced mass spectrometry techniques, such as quantitative O-propargyl-puromycin tagging, enable the accurate quantification of newly synthesized proteins, including DctB. This method leverages bioorthogonal chemistry to tag nascent proteins without requiring cell starvation or pretreatment .
  3. Bioorthogonal Non-canonical Amino Acid Tagging: This method involves incorporating non-canonical amino acids into proteins during translation, allowing for selective labeling and subsequent purification of DctB for analysis .
Molecular Structure Analysis

Structure and Data

The molecular structure of DctB protein typically includes a receiver domain that interacts with phosphorylated signals from its sensor kinase and an output domain that binds to DNA to regulate transcription. Structural studies using techniques such as X-ray crystallography have provided insights into the conformational changes that occur upon activation by phosphorylation.

  • Key Structural Features:
    • Receiver Domain: Responsible for sensing phosphoryl groups.
    • Output Domain: Binds to specific DNA sequences to regulate gene expression.

Data from structural analyses reveal that the phosphorylation state of DctB significantly influences its ability to bind DNA and activate transcription.

Chemical Reactions Analysis

Reactions and Technical Details

DctB protein is involved in several key biochemical reactions:

  1. Phosphorylation Reaction: DctB undergoes phosphorylation by its sensor kinase (DctA), which activates its regulatory function. This reaction is critical for signal transduction within the two-component system.
  2. DNA Binding Reaction: Upon activation, phosphorylated DctB binds to specific promoter regions on target genes, facilitating transcriptional activation or repression depending on the environmental context.

These reactions are essential for the regulation of genes involved in dicarboxylate transport and metabolism.

Mechanism of Action

Process and Data

The mechanism of action for DctB involves several steps:

  1. Signal Reception: The sensor kinase detects environmental signals (e.g., dicarboxylates) and phosphorylates DctB.
  2. Conformational Change: Phosphorylation induces a conformational change in DctB, enhancing its affinity for target DNA.
  3. Transcription Regulation: Activated DctB binds to promoter regions, recruiting RNA polymerase and initiating transcription of downstream genes.

Quantitative models have been developed to describe this process, highlighting the importance of phosphorylation dynamics in regulating gene expression .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

DctB protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 30 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically ranges between 5-7.
  • Stability: The stability of DctB can be influenced by environmental factors such as pH and temperature, affecting its functional capacity.

Analytical techniques like circular dichroism spectroscopy can be employed to study the secondary structure and stability under different conditions .

Applications

Scientific Uses

DctB protein has significant applications in various scientific fields:

  1. Microbial Metabolism Studies: Understanding how DctB regulates metabolic pathways can provide insights into bacterial adaptation mechanisms.
  2. Biotechnological Applications: Manipulating DctB function can enhance microbial production processes involving dicarboxylates.
  3. Synthetic Biology: Engineering two-component systems like that involving DctB can lead to novel biosensors or metabolic engineering strategies.
Structural Analysis of DctB

Modular Architecture of DctB: Transmembrane and Cytoplasmic Domains

DctB follows a canonical histidine kinase modular design, with distinct domains facilitating signal perception, transmembrane relay, and cytoplasmic kinase activity:

  • Periplasmic Sensor Domain (residues 28–286 in Vibrio cholerae): A large (~260 residue) ligand-binding region adopting a characteristic α/β PDC fold (PhoQ-DcuS-CitA) [1] [10]. This domain detects C4-dicarboxylates via a conserved binding pocket.
  • Transmembrane Helices (TM1 and TM2): Flank the periplasmic domain and anchor DctB to the membrane. Cytoplasmic linkers (e.g., Juxtamembrane Region 1, JM1) connect TM helices to functional domains [3].
  • Cytoplasmic Kinase Core: Contains:
  • HAMP domain: Transmits conformational changes.
  • Dimerization and Histidine Phosphotransfer (DHp) domain: Harbors the conserved His residue for autophosphorylation.
  • Catalytic ATP-binding (CA) domain: Drives phosphotransfer [3] [7].

Mutational studies in Rhizobium meliloti confirm functional autonomy: truncations retaining the C-terminal kinase domain (e.g., DctB4G, residues 447–end) exhibit robust autophosphorylation activity [2] [7].

Table 1: Functional Domains of DctB

DomainResidue RangeFunctionKey Mutational Insights
Periplasmic sensor~28–286 (V. cholerae)Dicarboxylate ligand bindingLigand-binding mutants abolish signal transduction [1] [10]
Transmembrane 1Membrane-spanningMembrane anchoringDeletions disrupt membrane localization [3]
JM1 linkerCytoplasmicSignal relay to kinaseL171A mutation disrupts dimerization/activity [3]
Cytoplasmic kinaseC-terminal ~446 residuesAutophosphorylation, phosphotransferTruncations (DctB5) retain kinase activity [2]

Crystal Structures of the Periplasmic Sensor Domain

The crystal structure of the Vibrio cholerae DctB periplasmic domain (PDB: 3BY9) at 1.70 Å resolution reveals key ligand-binding features [1] [10]:

  • Overall Fold: An α/β PDC-type fold with a central five-stranded parallel β-sheet surrounded by α-helices, forming two subdomains with a deep intervening cleft. Despite low sequence similarity, this fold is structurally homologous to E. coli DcuS [1].
  • Ligand-Binding Pocket: Succinate binds at the domain interface, coordinated by residues from both subdomains:
  • Hydrogen bonds with Arg78, Thr82, Ser127, and Arg156.
  • Ionic interactions involving Arg78 and Arg156.
  • Calcium Ion: A structural Ca²⁺ site near the ligand stabilizes the binding pocket architecture [10].

Ligand specificity arises from pocket geometry: malate (bound in DcuS) and succinate utilize identical coordination chemistries despite differing chain lengths [1].

Tandem PAS Domains and Ligand-Binding Pockets

While the periplasmic domain utilizes a PDC fold for dicarboxylate sensing, cytoplasmic PAS domains in DctB potentially regulate kinase activity:

  • PAS Domain Characteristics: ~100-residue motifs forming five-stranded β-sheets accommodating diverse cofactors (FMN, FAD, heme) or acting as protein-protein interaction surfaces [4].
  • Tandem PAS in Cytoplasm: DctB’s cytoplasmic region may incorporate tandem PAS domains facilitating dimerization, redox sensing, or conformational coupling between the HAMP and DHp domains [4] [9].
  • Ligand Binding: PAS pockets bind small molecules (e.g., nucleotides), potentially integrating intracellular metabolic cues with periplasmic signals. For example, Bacillus subtilis PyrR PAS domains undergo nucleotide-driven oligomeric shifts [5].

Table 2: Ligand-Binding Pockets in DctB Domains

DomainLigand/CofactorBinding Site ResiduesFunctional Role
Periplasmic (PDC)Succinate/malateArg78, Thr82, Ser127, Arg156Primary dicarboxylate sensing [1]
Cytoplasmic (PAS)Nucleotides (e.g., GMP)Hypothetical: hydrophobic/charged residuesKinase regulation, oligomerization [4] [5]

Dimerization Interfaces and Oligomeric States

DctB functions as a homodimer, with oligomerization essential for kinase activity and signal transduction:

  • Periplasmic Dimer Interface: Crystal structures reveal symmetric dimer contacts involving β-sheets and α-helices. In V. cholerae DctB, the interface buries ~1,200 Ų of surface area but lacks direct ligand involvement [1] [10].
  • Cytoplasmic Linker-Mediated Dimerization: The JM1 linker (residues 171–291 in R. meliloti) is critical for dimer stability. Intramolecular complementation studies confirm that deletions disrupting JM1 (e.g., DctB4) abolish autophosphorylation, rescued only by dimeric partners [2] [3] [7].
  • Transmembrane Helix Bundling: TM helices likely form a four-helix bundle, positioning cytoplasmic domains for trans-autophosphorylation. Mutations in linker residues (e.g., L171A in JM1) destabilize this interface and block signaling [3].

Dimerization is dynamic: ligand binding stabilizes the active dimeric form, while apo DctB may exhibit monomer-dimer equilibria [1] [3].

Conformational Dynamics Upon Ligand Binding

Ligand binding induces allosteric changes transmitted across the membrane via discrete structural shifts:

  • Periplasmic Domain Closure: Succinate binding in V. cholerae DctB triggers subdomain rotation, reducing the binding cleft volume by 15%. This "closed" conformation tensions the TM helices [1] [10].
  • JM Linker Repositioning: The JM1 linker shifts from a flexible loop to a constrained helix upon activation. Mutations (e.g., L171A) disrupt this transition, decoupling ligand binding from kinase activation [3].
  • Cytoplasmic Helix Rotation: The S-helix (JM2 linker connecting TM2 to HAMP) undergoes a ~15° rotation, analogous to the E. coli CusS sensor. This reorients the DHp domain, enabling ATP-dependent trans-phosphorylation [3] [8].

Table 3: Conformational Changes in DctB Upon Ligand Binding

RegionApo StateLigand-Bound StateFunctional Consequence
Periplasmic binding cleftOpen (subdomains ~18 Å apart)Closed (subdomains rotated)Generates mechanical tension on TM helices [1]
JM1 linkerDisordered/flexibleStabilized α-helixPromotes dimerization; transmits tension [3]
Cytoplasmic S-helixExtended coilCompact coiled-coilAligns DHp domains for trans-phosphorylation [3] [8]

Properties

CAS Number

147953-37-5

Product Name

dctB protein

Molecular Formula

C88H139N25O26

Synonyms

dctB protein

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